2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol
Overview
Description
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9Cl2NO It is a derivative of phenylethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions, and an amino group is attached to the ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-2-(2,3-dichlorophenyl)acetic acid using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenylethanol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.
Major Products
Oxidation: 2-Amino-2-(2,3-dichlorophenyl)ethanone.
Reduction: 2-Amino-2-phenylethan-1-ol.
Substitution: 2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-ol or 2-Amino-2-(2,3-dicyanophenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms at the 3 and 4 positions.
2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 2 and 5 positions.
2-Amino-2-(2,3-dichlorophenyl)ethan-1-one: Ketone derivative of the compound.
Uniqueness
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Biological Activity
2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, also known as (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. Its unique structure, characterized by an amino group and a dichlorophenyl moiety, allows it to interact with various biological targets, making it a valuable compound in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is . The presence of the amino group facilitates hydrogen bonding and ionic interactions with active sites of enzymes, while the dichlorophenyl group enhances lipophilicity, aiding its bioavailability and membrane penetration.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The amino group allows for the formation of hydrogen bonds and ionic interactions that modulate enzyme activity. The dichlorophenyl substituent increases lipophilicity, which is crucial for its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown selective activity against Chlamydia species, impacting inclusion numbers and morphology in infected cells. This selectivity positions it as a potential lead compound for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. These derivatives exhibited IC50 values significantly lower than standard treatments like cisplatin .
Compound | Cell Line | IC50 Value (µM) | Comparison |
---|---|---|---|
5e | MDA-MB-231 | 0.4 | 78.75 times more potent than cisplatin |
5f | HT-29 | - | 50.8 times more active than cisplatin |
Neuropharmacological Applications
The compound is also being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in developing drugs targeting conditions like depression and anxiety.
Study on Antichlamydial Activity
A study conducted on the antichlamydial activity of synthesized compounds based on this compound revealed that these compounds could effectively reduce Chlamydia inclusions in HEp-2 cells without exhibiting significant toxicity towards the host cells. The results indicated that these compounds could serve as a foundation for further drug development aimed at treating chlamydial infections .
Pharmacological Profiling
Another study focused on the pharmacological profiling of similar compounds found that they selectively inhibited specific receptors involved in cancer progression. The findings suggested that modifications to the dichlorophenyl group could enhance selectivity and efficacy against targeted pathways in cancer cells .
Properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIEVYQASBCDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.